MLN120B

Catalog No.
S535709
CAS No.
783348-36-7
M.F
C19H15ClN4O2
M. Wt
366.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MLN120B

CAS Number

783348-36-7

Product Name

MLN120B

IUPAC Name

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

InChI

InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25)

InChI Key

ZNOLRTPMNMPLHY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ML 120B, N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4

The exact mass of the compound N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide is 366.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MLN120B (CAS 783348-36-7) is a potent, ATP-competitive small molecule inhibitor of IκB kinase beta (IKKβ), demonstrating an IC50 of 45–60 nM for recombinant IKKβ. Unlike early-generation or broad-spectrum NF-κB pathway inhibitors, MLN120B is engineered for high target specificity, exhibiting greater than 50-fold selectivity for IKKβ over the closely related IKKα isoform, and showing no significant inhibition of other IKK isoforms at concentrations below 50 μM[1]. In procurement and assay design, MLN120B serves as a definitive pharmacological tool for decoupling IKKβ-dependent canonical signaling from broader kinase activity, making it a critical baseline material for multiple myeloma and rheumatoid arthritis research models .

Substituting MLN120B with broad-spectrum NF-κB inhibitors or alternative IKK antagonists fundamentally alters experimental outcomes due to critical differences in binding mechanism and kinase selectivity [1]. For example, BMS-345541 operates via an allosteric mechanism rather than ATP competition and exhibits only a 13-fold selectivity for IKKβ over IKKα, leading to confounding IKKα suppression at working concentrations [2]. Similarly, TPCA-1, while potent, offers only a 22-fold selectivity margin over IKKα [2]. Furthermore, older generation inhibitors like PS-1145 exhibit significant promiscuity across broader kinase panels. For researchers requiring strict isolation of canonical IKKβ-driven NF-κB activation without off-target cytotoxicity or dual IKKα/β silencing, generic substitution introduces unacceptable reproducibility risks and data artifacts [1].

Isoform Selectivity: MLN120B vs. BMS-345541 and TPCA-1

MLN120B provides superior isoform selectivity compared to standard in-class alternatives. While BMS-345541 shows only a 13-fold preference for IKKβ (IC50 = 0.3 μM) over IKKα (IC50 = 4 μM), and TPCA-1 offers a 22-fold selectivity margin, MLN120B achieves >50-fold selectivity for IKKβ (IC50 = 45 nM) with no significant inhibition of IKKα below 50 μM[1].

Evidence DimensionIsoform Selectivity (IKKβ vs IKKα)
Target Compound Data>50-fold selectivity (IC50 = 45 nM for IKKβ; >50 μM for IKKα)
Comparator Or BaselineBMS-345541 (13-fold) and TPCA-1 (22-fold)
Quantified Difference2.2x to 3.8x greater isoform selectivity margin
ConditionsRecombinant kinase assays / ATP-competitive profiling

Ensures precise decoupling of IKKβ-mediated canonical NF-κB signaling without confounding interference from IKKα suppression.

In Vivo Formulation Compatibility and Solubility

MLN120B demonstrates highly reliable processability for in vivo administration when formulated correctly. While insoluble in pure water, it achieves a high stock solubility of 73 mg/mL in anhydrous DMSO. For murine models, it can be reliably formulated as a clear solution using a 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O vehicle, maintaining stability for immediate dosing at 0.91 mg/mL (2.48 mM) .

Evidence DimensionVehicle Formulation Stability
Target Compound DataClear solution in 5% DMSO / 40% PEG300 / 5% Tween80 / 50% ddH2O
Comparator Or BaselineAqueous baseline (Insoluble)
Quantified DifferenceTransition from insoluble to a stable, bioavailable clear solution at ~1 mg/mL
ConditionsIn vivo dosing preparation for murine models

Provides a validated, reproducible formulation pathway for translating in vitro efficacy into in vivo preclinical models without precipitation.

In Vivo Efficacy in Rheumatoid Arthritis Models

In preclinical models of rheumatoid arthritis, MLN120B demonstrates potent disease-modifying activity. Oral administration of MLN120B (1-30 mg/kg, twice daily) significantly inhibits paw swelling in a dose-dependent manner and protects against arthritis-induced weight loss, cartilage destruction, and bone erosion compared to untreated vehicle controls .

Evidence DimensionJoint Inflammation and Bone Erosion
Target Compound DataSignificant dose-dependent protection at 1-30 mg/kg (oral, BID)
Comparator Or BaselineVehicle control (severe swelling and erosion)
Quantified DifferenceAbrogation of paw swelling and preservation of cartilage/bone architecture
ConditionsRat model of complete Freund's adjuvant (CFA)-induced rheumatoid arthritis

Validates the compound's utility as a highly effective, orally bioavailable positive control for in vivo inflammatory disease models.

Anti-Proliferative Potency in Multiple Myeloma

MLN120B effectively abrogates TNF-α-induced phosphorylation and degradation of IκB in multiple myeloma cell lines (e.g., RPMI 8226 and INA6). At concentrations of 1.25-20 μM, it completely blocks the canonical NF-κB pathway, leading to significant inhibition of tumor cell growth both in vitro and in vivo (SCID-hu mouse models)[1].

Evidence DimensionIκB Phosphorylation and Cell Growth
Target Compound DataComplete abrogation of TNF-α-induced IκB degradation at 1.25-20 μM
Comparator Or BaselineUntreated baseline (rapid IκB degradation and tumor proliferation)
Quantified DifferenceDose-dependent block of NF-κB activation and subsequent growth arrest
ConditionsRPMI 8226 and INA6 multiple myeloma cell lines / SCID-hu mouse model

Establishes MLN120B as a critical procurement choice for isolating microenvironment-dependent survival pathways in hematological malignancies.

Decoupling Canonical vs. Non-Canonical NF-κB Signaling

Due to its >50-fold selectivity for IKKβ over IKKα, MLN120B is the optimal pharmacological tool for isolating canonical NF-κB pathway activation. It is heavily utilized in mechanistic assays where allosteric inhibitors (like BMS-345541) or less selective ATP-competitive inhibitors (like TPCA-1) would confound results by simultaneously suppressing IKKα-driven non-canonical signaling [1].

Preclinical Rheumatoid Arthritis (RA) Drug Development

MLN120B serves as a highly reliable, orally bioavailable positive control in in vivo RA models. Its validated formulation protocols and dose-dependent efficacy in preventing cartilage destruction and paw swelling make it a standard benchmark for evaluating novel anti-inflammatory therapeutics in complete Freund's adjuvant (CFA)-induced arthritis models .

Multiple Myeloma Microenvironment Assays

In hematological oncology, MLN120B is procured to study the dependence of multiple myeloma cells on bone marrow stromal cell interactions. By specifically blocking TNF-α-induced IκB degradation, it allows researchers to evaluate the efficacy of combination therapies (e.g., with bortezomib) in overcoming microenvironment-mediated drug resistance in SCID-hu xenograft models [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

366.0883534 Da

Monoisotopic Mass

366.0883534 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GD8S432HM5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

MLN-120B

Dates

Last modified: 08-15-2023
1: Wen D, Nong Y, Morgan JG, Gangurde P, Bielecki A, Dasilva J, Keaveney M, Cheng H, Fraser C, Schopf L, Hepperle M, Harriman G, Jaffee BD, Ocain TD, Xu Y. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells. J Pharmacol Exp Ther. 2006 Jun;317(3):989-1001. Epub 2006 Mar 8. PubMed PMID: 16525037.
2: Al-Katib A, Arnold AA, Aboukameel A, Sosin A, Smith P, Mohamed AN, Beck FW, Mohammad RM. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma. Mol Cancer. 2010 Sep 1;9:228. doi: 10.1186/1476-4598-9-228. PubMed PMID: 20809973; PubMed Central PMCID: PMC2940845.
3: Izmailova ES, Paz N, Alencar H, Chun M, Schopf L, Hepperle M, Lane JH, Harriman G, Xu Y, Ocain T, Weissleder R, Mahmood U, Healy AM, Jaffee B. Use of molecular imaging to quantify response to IKK-2 inhibitor treatment in murine arthritis. Arthritis Rheum. 2007 Jan;56(1):117-28. PubMed PMID: 17195214.
4: Schopf L, Savinainen A, Anderson K, Kujawa J, DuPont M, Silva M, Siebert E, Chandra S, Morgan J, Gangurde P, Wen D, Lane J, Xu Y, Hepperle M, Harriman G, Ocain T, Jaffee B. IKKbeta inhibition protects against bone and cartilage destruction in a rat model of rheumatoid arthritis. Arthritis Rheum. 2006 Oct;54(10):3163-73. PubMed PMID: 17009244.
5: Nagashima K, Sasseville VG, Wen D, Bielecki A, Yang H, Simpson C, Grant E, Hepperle M, Harriman G, Jaffee B, Ocain T, Xu Y, Fraser CC. Rapid TNFR1-dependent lymphocyte depletion in vivo with a selective chemical inhibitor of IKKbeta. Blood. 2006 Jun 1;107(11):4266-73. Epub 2006 Jan 26. PubMed PMID: 16439676.
6: Newton R, Holden NS, Catley MC, Oyelusi W, Leigh R, Proud D, Barnes PJ. Repression of inflammatory gene expression in human pulmonary epithelial cells by small-molecule IkappaB kinase inhibitors. J Pharmacol Exp Ther. 2007 May;321(2):734-42. Epub 2007 Feb 22. PubMed PMID: 17322026.
7: Li J, Wang X, Zhang F, Yin H. Toll-like receptors as therapeutic targets for autoimmune connective tissue diseases. Pharmacol Ther. 2013 Jun;138(3):441-51. doi: 10.1016/j.pharmthera.2013.03.003. Epub 2013 Mar 24. Review. PubMed PMID: 23531543; PubMed Central PMCID: PMC3686650.
8: Catley MC, Sukkar MB, Chung KF, Jaffee B, Liao SM, Coyle AJ, Haddad el-B, Barnes PJ, Newton R. Validation of the anti-inflammatory properties of small-molecule IkappaB Kinase (IKK)-2 inhibitors by comparison with adenoviral-mediated delivery of dominant-negative IKK1 and IKK2 in human airways smooth muscle. Mol Pharmacol. 2006 Aug;70(2):697-705. Epub 2006 May 10. PubMed PMID: 16687566.
9: Lai CY, Su YW, Lin KI, Hsu LC, Chuang TH. Natural Modulators of Endosomal Toll-Like Receptor-Mediated Psoriatic Skin Inflammation. J Immunol Res. 2017;2017:7807313. doi: 10.1155/2017/7807313. Epub 2017 Aug 13. Review. PubMed PMID: 28894754; PubMed Central PMCID: PMC5574364.

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